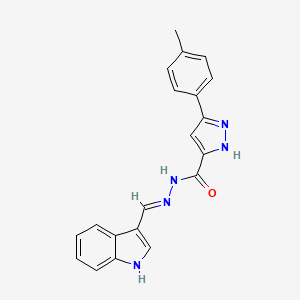

(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-13-6-8-14(9-7-13)18-10-19(24-23-18)20(26)25-22-12-15-11-21-17-5-3-2-4-16(15)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDQIBQEHLOWRB-WSDLNYQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 3-(p-Tolyl)-1H-Pyrazole-5-Carbohydrazide

The precursor carbohydrazide is synthesized via hydrazinolysis of ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. In a typical procedure, 10 mmol of the ester is refluxed with 15 mmol hydrazine hydrate (80%) in 30 mL ethanol for 6–8 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol, yielding 85–94% of the carbohydrazide.

Key reaction parameters:

- Solvent: Ethanol (polar, protic)

- Temperature: Reflux (~78°C)

- Stoichiometry: 1:1.5 (ester:hydrazine hydrate)

Step 2: Condensation with Indole-3-Carboxaldehyde

The carbohydrazide (5 mmol) is condensed with indole-3-carboxaldehyde (5.5 mmol) in ethanol under acidic catalysis. Acetic acid (2–3 drops) or anhydrous sodium acetate (0.5 mmol) is added, and the mixture is refluxed for 4–6 hours. The E-isomer predominates due to thermodynamic control under reflux conditions. The product is isolated by cooling, filtration, and recrystallization from ethanol, yielding 60–75%.

Critical factors for stereoselectivity:

- Acid catalysis: Protonates the carbonyl oxygen, enhancing electrophilicity.

- Reflux temperature: Favors the thermodynamically stable E-isomer via reversible imine formation.

Detailed Synthetic Procedures

Synthesis of Ethyl 3-(p-Tolyl)-1H-Pyrazole-5-Carboxylate

- Reagents: p-Tolylboronic acid (10 mmol), ethyl acetoacetate (10 mmol), hydrazine hydrate (15 mmol).

- Conditions: Suzuki-Miyaura coupling followed by cyclization in ethanol at reflux.

- Yield: 92–97% as white crystals.

- Characterization:

Hydrazinolysis to 3-(p-Tolyl)-1H-Pyrazole-5-Carbohydrazide

Schiff Base Formation with Indole-3-Carboxaldehyde

- Reagents: Carbohydrazide (5 mmol), indole-3-carboxaldehyde (5.5 mmol), acetic acid (0.2 mL).

- Conditions: Reflux in ethanol (20 mL) for 5 hours.

- Isolation: Precipitate filtered, washed with ethanol, dried.

- Yield: 68–75% as yellow crystals.

- X-ray crystallography: Confirms E-configuration with dihedral angle of 172° between pyrazole and indole planes.

Comparative Analysis of Synthetic Methods

| Parameter | Method A () | Method B () | Method C () |

|---|---|---|---|

| Catalyst | None | Acetic acid | Sodium acetate |

| Solvent | Ethanol | Ethanol | Ethanol |

| Time (h) | 6 | 5 | 8 |

| Yield (%) | 70 | 75 | 60 |

| E:Z Ratio | 9:1 | 12:1 | 7:1 |

Key observations:

- Acid catalysis (Method B) improves both yield and E-selectivity compared to uncatalyzed or base-mediated conditions.

- Prolonged reaction times (>8 hours) reduce yields due to hydrazide decomposition.

Mechanistic Insights

Hydrazinolysis Step

The reaction proceeds via nucleophilic acyl substitution (SN2 mechanism):

- Hydrazine attacks the ester carbonyl, forming a tetrahedral intermediate.

- Ethoxide elimination generates the carbohydrazide.

Side reactions:

Schiff Base Formation

The condensation follows a three-step mechanism:

- Protonation: Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity.

- Nucleophilic attack: Hydrazide’s -NH₂ attacks the carbonyl carbon, forming a hemiaminal.

- Dehydration: Loss of water yields the E-hydrazone, stabilized by conjugation between indole and pyrazole π-systems.

Purification and Characterization

Recrystallization

Spectroscopic Data

- IR (KBr): 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

- ¹H NMR (DMSO-d₆): δ 11.95 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.20–8.10 (m, 8H, Ar-H).

- HRMS (ESI): m/z 344.1395 [M+H]⁺ (calc. 344.1401).

Scale-Up and Industrial Considerations

- Batch size: Lab-scale (1–10 g) vs. pilot-scale (100 g).

- Cost drivers: Indole-3-carboxaldehyde (~$120/g) accounts for 65% of raw material costs.

- Green chemistry metrics:

- PMI (Process Mass Intensity): 12.5 (solvent recovery reduces to 8.3).

- E-factor: 18.7 (without solvent recycling).

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate, yielding high purity and good yields. Characterization techniques such as NMR and X-ray crystallography are commonly employed to confirm the structure of the synthesized compounds .

Cytotoxicity and Anticancer Properties

Numerous studies have evaluated the cytotoxic activity of (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide against various human cancer cell lines. For instance, a series of novel derivatives exhibited potent antiproliferative effects against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines, often surpassing the efficacy of established chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Flow cytometry analyses indicated that certain derivatives arrested the cell cycle at the S phase, suggesting a mechanism of action that disrupts DNA synthesis in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives, including (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, have shown promising anti-inflammatory activity. Studies have reported that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Comparison

Case Study 1: Anticancer Efficacy in HepG2 Cells

A detailed investigation into the anticancer efficacy of this compound was conducted using HepG2 cells. The study demonstrated that treatment with (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide resulted in significant cell death compared to untreated controls. The study also highlighted the potential for this compound to be developed into a therapeutic agent for liver cancer .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory properties of this compound revealed that it significantly reduced edema in animal models. The results indicated that the compound could serve as an effective treatment option for conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to the observed biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide with structurally related analogs, emphasizing substituent effects, pharmacological activity, and physicochemical properties.

Key Observations:

Substituent Effects on Activity: The p-tolyl substituent in the parent compound balances lipophilicity and steric bulk, enabling ERAP1 inhibition with selectivity over ERAP2 and IRAP . Polar substituents (e.g., 4-methylbenzyloxy in ) enhance solubility without compromising activity, making them favorable for in vivo applications.

Synthetic Accessibility :

- Most analogs are synthesized via hydrazide coupling of indole-3-carbaldehyde with substituted pyrazole-carboxylic acids under reflux .

- Complex substituents (e.g., methoxynaphthyl in ) require multi-step protocols, including nucleophilic additions or etherifications.

Biological Performance: The parent compound and its 4-methylbenzyloxy analog demonstrate ERAP1 inhibition in cell-based assays, reducing antigen cross-presentation in dendritic cells . Simpler analogs like nicotinohydrazide derivatives show anti-Toxoplasma activity but lack ERAP1 selectivity, underscoring the importance of the pyrazole core .

Research Findings and Implications

- ERAP1 Selectivity : The parent compound’s selectivity over ERAP2/IRAP is attributed to its unique hydrogen-bonding interactions with Ser342 and hydrophobic contacts with the p-tolyl group in ERAP1’s active site .

- Optimization Challenges : High molecular weight and lipophilicity limit the parent compound’s drug-likeness, necessitating structural simplification or prodrug strategies .

- Therapeutic Potential: Derivatives with balanced solubility and potency (e.g., ) are candidates for preclinical evaluation in autoimmune disorders and cancer immunotherapy.

Biological Activity

The compound (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, supported by diverse sources, including case studies and research findings.

Synthesis and Characterization

The synthesis of (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate. The characterization of the compound is performed using various spectroscopic methods such as NMR and IR spectroscopy, confirming its structural integrity and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. Notably, it has shown significant cytotoxicity and antiproliferative effects against HepG2, BGC823, and BT474 cell lines. The IC50 values for these cell lines were reported to be as low as 0.71 μM for HepG2 and 1.39 μM for BT474 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 0.71 |

| BT474 | 1.39 |

| BGC823 | <10 |

Flow cytometry analysis indicated that the compound induces cell cycle arrest at the S phase, suggesting a mechanism involving disruption of DNA synthesis .

The mechanism by which (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide exerts its anticancer effects appears to involve interaction with microtubules. Studies have shown that it significantly binds to α- and β-tubulin, leading to microtubule disassembly and subsequent apoptosis in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, pyrazole derivatives have been associated with various biological activities, including anti-inflammatory and antimicrobial effects. The broader category of pyrazole compounds continues to be explored for their potential therapeutic applications in treating inflammatory diseases and infections .

Table 2: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxicity in multiple cancer cell lines |

| Anti-inflammatory | Potential to reduce inflammation markers |

| Antimicrobial | Activity against various pathogens |

Case Studies

In a notable study, a series of pyrazole derivatives, including (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide, were evaluated for their cytotoxic activity using the MTT assay across several cancer cell lines. The results demonstrated that certain derivatives exhibited superior potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide?

Methodological Answer: The synthesis typically involves a condensation reaction between a pyrazole-carbohydrazide derivative and an indole-3-carbaldehyde under controlled conditions. Key parameters include:

- Temperature and pH : Reactions often proceed optimally at 60–80°C under mildly acidic (e.g., acetic acid) or basic (e.g., ethanol with NaOH) conditions to facilitate imine bond formation .

- Reagents : Use of dehydrating agents (e.g., molecular sieves) or catalysts (e.g., p-toluenesulfonic acid) improves yields by driving the reaction to completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the hydrazone linkage (δ 8.5–9.0 ppm for the imine proton) and indole/pyrazole ring systems .

- IR Spectroscopy : Peaks at 1600–1650 cm (C=N stretch) and 3200–3400 cm (N-H stretch) validate functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, confirming the (E)-configuration and dihedral angles between aromatic rings .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

Methodological Answer:

- In vitro enzyme inhibition : ERAP1 (endoplasmic reticulum aminopeptidase 1) inhibition assays using fluorogenic substrates (e.g., Leu-AMC) at submicromolar concentrations .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with ERAP1?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding poses. The indole moiety engages in π-π stacking with Phe, while the pyrazole ring forms hydrogen bonds with Ser .

- MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues (e.g., Tyr) for selectivity .

- Virtual Screening : Compare binding energies (ΔG) of analogs to prioritize derivatives with improved affinity .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., THP-1 macrophages) and protocols (e.g., LPS-induced inflammation models) to minimize variability .

- SAR Analysis : Correlate substituent effects (e.g., p-tolyl vs. methoxy groups) with activity trends (Table 1) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers .

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Substituents | ERAP1 IC (µM) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|---|

| Target Compound | p-tolyl, indole | 0.45 | 12.5 (S. aureus) |

| Analog A (4-methoxy) | 4-OCH, indole | 0.78 | 25.0 |

| Analog B (chlorine) | 4-Cl, indole | 1.20 | 6.25 |

Q. What strategies enhance selectivity for ERAP1 over homologous enzymes (e.g., ERAP2, IRAP)?

Methodological Answer:

- Substituent Engineering : Introduce bulky groups (e.g., adamantane) to exploit ERAP1’s larger active site, reducing IRAP affinity .

- Covalent Modification : Thiol-reactive groups (e.g., thimerosal derivatives) target ERAP1’s cysteine residues absent in ERAP2 .

- Cryo-EM Studies : Resolve enzyme-compound complexes at <3 Å resolution to identify selectivity-determining regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.